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Compound of Interest

Compound Name: Tagitinin C

Cat. No.: B3392367

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Tagitinin C

Introduction

Tagitinin C is a naturally occurring sesquiterpene lactone isolated from plants of the
Asteraceae family, most notably Tithonia diversifolia (Mexican Sunflower).[1] It belongs to the
heliangolide class of sesquiterpenoids and has garnered significant interest within the scientific
community for its diverse and potent biological activities. These include anti-plasmodial, anti-
inflammatory, anti-ulcer, and particularly, cytotoxic effects against various cancer cell lines. This
guide provides a comprehensive overview of the chemical structure, stereochemistry, and key
experimental data related to Tagitinin C, tailored for researchers in natural product chemistry
and drug development.

Chemical Structure and Properties

Tagitinin C possesses a complex molecular architecture characterized by a ten-membered
carbocyclic ring fused to a y-lactone ring, a structural feature typical of heliangolides. The
molecule is further decorated with an isobutyrate ester and a tertiary hydroxyl group.

Structural Elucidation

The chemical structure of Tagitinin C has been determined through extensive spectroscopic
analysis. Key techniques include:
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» Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (*H and 3C) and 2D NMR (COSY,
HSQC, HMBC) experiments are crucial for establishing the connectivity of the carbon
skeleton and the relative stereochemistry of the molecule.[2] For instance, *H NMR data
recorded in CDCIs at 500 MHz provides characteristic signals for the olefinic and methine
protons, which are essential for structural assignment.[3]

e Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with
electrospray ionization (ESI), is used to confirm the molecular formula of C19H240e.[4]

o X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining
the absolute stereochemistry of chiral molecules.[5][6][7] The established stereochemical
configuration of Tagitinin C is based on such analyses, either performed directly on the
compound or on closely related analogues.

Physicochemical Properties

The fundamental physicochemical properties of Tagitinin C are summarized in the table below.

Property Value Reference
Molecular Formula C19H2406 [4]
Molecular Weight 348.4 g/mol [4]

[(3aR,4R,6R,7E,10Z,11aR)-6-
hydroxy-6,10-dimethyl-3-
methylidene-2,9-dioxo-

IUPAC Name [4]
3a,4,5,11a-
tetrahydrocyclodecalb]furan-4-

yl] 2-methylpropanoate

CAS Number 59979-56-5 [4]

Appearance Crystalline solid

Sesquiterpene Lactone
Class _ _ [1]
(Heliangolide)

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://umu.diva-portal.org/smash/record.jsf?pid=diva2%3A1184502&dswid=-982
https://www.mdpi.com/2673-4389/2/4/30
https://pubchem.ncbi.nlm.nih.gov/compound/11256548
https://pmc.ncbi.nlm.nih.gov/articles/PMC1186895/
https://www.mdpi.com/journal/crystals/special_issues/9VQZ51262G
https://www.researchgate.net/publication/318135686_X-Ray_Crystallography_and_its_Role_in_Understanding_the_Physicochemical_Properties_of_Pharmaceutical_Cocrystals
https://www.benchchem.com/product/b3392367?utm_src=pdf-body
https://www.benchchem.com/product/b3392367?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/11256548
https://pubchem.ncbi.nlm.nih.gov/compound/11256548
https://pubchem.ncbi.nlm.nih.gov/compound/11256548
https://pubchem.ncbi.nlm.nih.gov/compound/11256548
https://www.researchgate.net/figure/Chemical-structure-of-tagitinin-C_fig1_316367001
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3392367?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Figure 1. 2D Chemical Structure of
Tagitinin C.

Stereochemistry

The biological activity of natural products is often intrinsically linked to their three-dimensional
structure. Tagitinin C has six stereocenters and two stereogenic double bonds, leading to a
specific and complex stereochemistry.

The absolute configuration, as defined by the Cahn-Ingold-Prelog priority rules and included in
its IUPAC name, is:

e (3aR, 4R, 6R, 11aR) at the chiral centers of the fused ring system.
e (7E, 10Z) for the double bonds within the ten-membered ring.[4]

This precise spatial arrangement of atoms is critical for its interaction with biological targets.
The exocyclic methylene group, a common feature in sesquiterpene lactones, is a key Michael
acceptor, which can covalently bind to nucleophilic residues (like cysteine) in proteins,
contributing to its mechanism of action.[3]

Biological Activity
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Tagitinin C has demonstrated significant cytotoxicity against a range of cancer cell lines and
other pathogens. The half-maximal inhibitory concentration (ICso) is a standard measure of a
compound's potency.

Cell Line / L.
. Activity Type ICso0 Value (pg/mL) Reference
Organism
Hep-G2
(Hepatocellular Cytotoxicity 20+0.1 [31[8]
Carcinoma)
Huh 7 (Hepatocellular o
) Cytotoxicity 1.2+0.1 [3][8]
Carcinoma)
Trypanosoma brucei ]
Antitrypanosomal 0.0042 [2]
(TC221)
BALB/3T3 (Mouse o
Cytotoxicity 14-15 [2]

Fibroblasts)

Experimental Protocols
Bioassay-Guided Isolation of Tagitinin C

This protocol describes a typical procedure for isolating Tagitinin C from the leaves of Tithonia
diversifolia.

o Extraction: Dried and powdered leaves are extracted with a solvent such as methanol or
dichloromethane at room temperature. The solvent is then removed under reduced pressure
to yield a crude extract.[3][9]

» Solvent Partitioning: The crude methanolic extract is partitioned between ethyl acetate
(EtOAc) and water. The organic phase, typically containing the less polar sesquiterpenoids,
is collected.[3]

e Column Chromatography: The active extract (e.g., dichloromethane or EtOAc fraction) is
subjected to silica gel column chromatography.[9]
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o A step gradient elution is performed, starting with a non-polar solvent system (e.g.,
hexane/EtOAc, 9:1) and gradually increasing the polarity (e.g., moving to 7:3, 1:1, pure
EtOAc, and finally methanol).[3][9]

Fraction Analysis: Each fraction is tested for biological activity (e.g., cytotoxicity). The most
active fractions are pooled.[9][10]

Further Purification: The active fractions are subjected to further rounds of column
chromatography or preparative High-Performance Liquid Chromatography (HPLC) until pure
Tagitinin C is obtained.[9]

Purity and Identity Confirmation: The purity of the isolated compound is assessed by HPLC,
and its identity is confirmed by NMR and MS analysis.[3]
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Workflow: Bioassay-Guided Isolation and Characterization
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Caption: Bioassay-guided isolation and characterization workflow for Tagitinin C.
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Cytotoxicity Determination using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric

method used to assess cell viability.[11][12]

Cell Seeding: Cancer cells (e.g., Hep-G2, Huh 7) are seeded into a 96-well microplate at a
density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[13]

Compound Treatment: A stock solution of Tagitinin C in DMSO is diluted to various
concentrations in the culture medium. The cells are treated with these concentrations and
incubated for a specified period (e.qg., 24, 48, or 72 hours).[3]

MTT Addition: After incubation, 10-20 pyL of MTT solution (typically 5 mg/mL in phosphate-
buffered saline) is added to each well. The plate is then incubated for another 2-4 hours at
37°C.[11][13]

Formazan Solubilization: The culture medium is removed, and a solubilizing agent, such as
DMSO or an acidified isopropanol solution, is added to each well to dissolve the purple
formazan crystals formed by metabolically active cells.[13]

Absorbance Measurement: The absorbance of each well is measured using a microplate
reader at a wavelength of approximately 570 nm. A reference wavelength (e.g., 630 nm) may
be used to reduce background noise.[11]

ICso Calculation: Cell viability is expressed as a percentage relative to untreated control
cells. The ICso value is determined by plotting the cell viability against the logarithm of the
drug concentration and fitting the data to a dose-response curve.

Mechanism of Action

Recent research has begun to unravel the molecular mechanisms underlying the anti-cancer

effects of Tagitinin C. It appears to induce cell death through multiple pathways depending on

the cancer type.

In colorectal cancer cells, Tagitinin C has been identified as a novel inducer of ferroptosis, an

iron-dependent form of regulated cell death.[14] This process is initiated by the induction of

endoplasmic reticulum (ER) stress, which in turn activates the PERK-Nrf2-HO-1 signaling
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pathway.[3][14] This cascade leads to an increase in reactive oxygen species (ROS), lipid
peroxidation, and ultimately, cell death.[3]

In hepatocellular carcinoma, Tagitinin C has been shown to induce apoptosis, evidenced by
the increased levels of cleaved caspases 3 and 8.[3] It also demonstrates anti-metastatic
potential by inhibiting the activity of matrix metalloproteinases (MMPs), specifically MMP2 and
MMP9, which are crucial for cancer cell invasion and migration.[3][8]

Conceptual Signaling Pathway of Tagitinin C in Cancer Cells
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Caption: Conceptual overview of Tagitinin C's anti-cancer signaling pathways.

Conclusion

Tagitinin C is a structurally complex sesquiterpene lactone with a well-defined stereochemistry
that is crucial for its potent biological activities. Its ability to induce multiple forms of
programmed cell death, including apoptosis and ferroptosis, and to inhibit metastasis highlights
its potential as a lead compound for the development of novel anticancer agents. The detailed
protocols for its isolation and bioactivity assessment provided herein serve as a valuable
resource for researchers aiming to explore this promising natural product further.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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